2-(2,5-dimethoxyphenyl)-N-(2-hydroxy-5-methylphenyl)cyclopropane-1-carboxamide
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Overview
Description
2-(2,5-dimethoxyphenyl)-N-(2-hydroxy-5-methylphenyl)cyclopropane-1-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a cyclopropane ring, which is a three-membered carbon ring, and functional groups such as methoxy, hydroxy, and carboxamide. These functional groups contribute to the compound’s reactivity and potential utility in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethoxyphenyl)-N-(2-hydroxy-5-methylphenyl)cyclopropane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropane Ring: This step often involves the reaction of a suitable alkene with a carbene precursor under conditions that promote cyclopropanation.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting a carboxylic acid derivative with an amine under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dimethoxyphenyl)-N-(2-hydroxy-5-methylphenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,5-dimethoxyphenyl)-N-(2-hydroxy-5-methylphenyl)cyclopropane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethoxyphenyl)-N-(2-hydroxy-5-methylphenyl)cyclopropane-1-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like methoxy and hydroxy can influence its binding affinity and specificity. The cyclopropane ring may also play a role in stabilizing the compound’s conformation, enhancing its interaction with target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-dimethoxyphenyl)-N-(2-hydroxyphenyl)cyclopropane-1-carboxamide: Lacks the methyl group on the hydroxyphenyl ring.
2-(2,5-dimethoxyphenyl)-N-(2-methylphenyl)cyclopropane-1-carboxamide: Lacks the hydroxy group on the phenyl ring.
2-(2,5-dimethoxyphenyl)-N-(2-hydroxy-5-methylphenyl)cyclopropane-1-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.
Uniqueness
2-(2,5-dimethoxyphenyl)-N-(2-hydroxy-5-methylphenyl)cyclopropane-1-carboxamide is unique due to the combination of its functional groups and the cyclopropane ring. This combination imparts specific reactivity and potential biological activity that may not be present in similar compounds. The presence of both methoxy and hydroxy groups can enhance its solubility and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)-N-(2-hydroxy-5-methylphenyl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-11-4-6-17(21)16(8-11)20-19(22)15-10-13(15)14-9-12(23-2)5-7-18(14)24-3/h4-9,13,15,21H,10H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REVPMNDFTPONRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C2CC2C3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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